molecular formula C8H12N4O4 B12658038 1-Methyl-2-(2-methyl-2-nitropropyl)-5-nitro-1H-imidazole CAS No. 141363-20-4

1-Methyl-2-(2-methyl-2-nitropropyl)-5-nitro-1H-imidazole

Cat. No.: B12658038
CAS No.: 141363-20-4
M. Wt: 228.21 g/mol
InChI Key: PTKNHRQHWSKGIZ-UHFFFAOYSA-N
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Description

1-Methyl-2-(2-methyl-2-nitropropyl)-5-nitro-1H-imidazole is a chemical compound with a complex structure that includes both nitro and imidazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(2-methyl-2-nitropropyl)-5-nitro-1H-imidazole typically involves multi-step organic reactions. One common method involves the nitration of an imidazole derivative followed by alkylation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(2-methyl-2-nitropropyl)-5-nitro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can further oxidize the nitro groups to form more complex nitro derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields amines, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

1-Methyl-2-(2-methyl-2-nitropropyl)-5-nitro-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(2-methyl-2-nitropropyl)-5-nitro-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the compound’s electronic properties and enabling it to interact with biological molecules. The imidazole ring can bind to metal ions, influencing enzyme activity and other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-nitropropyl-1H-imidazole
  • 1-Methyl-2-(2-nitroethyl)-5-nitro-1H-imidazole
  • 1-Methyl-2-(2-methyl-2-nitropropyl)-4-nitro-1H-imidazole

Uniqueness

1-Methyl-2-(2-methyl-2-nitropropyl)-5-nitro-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its dual nitro groups make it particularly reactive in redox processes, and its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

141363-20-4

Molecular Formula

C8H12N4O4

Molecular Weight

228.21 g/mol

IUPAC Name

1-methyl-2-(2-methyl-2-nitropropyl)-5-nitroimidazole

InChI

InChI=1S/C8H12N4O4/c1-8(2,12(15)16)4-6-9-5-7(10(6)3)11(13)14/h5H,4H2,1-3H3

InChI Key

PTKNHRQHWSKGIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=NC=C(N1C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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